1-Ethyl-5-(4-nitrophenyl)pyrazole
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Overview
Description
1-Ethyl-5-(4-nitrophenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(4-nitrophenyl)pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(4-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-5-(4-nitrophenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(4-nitrophenyl)pyrazole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethyl-1-phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Nitrophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness: 1-Ethyl-5-(4-nitrophenyl)pyrazole stands out due to the presence of both the ethyl and nitrophenyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethyl-5-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H11N3O2/c1-2-13-11(7-8-12-13)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3 |
InChI Key |
OCLCLNIQEUKEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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